![molecular formula C24H28N2O2 B5140296 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5140296.png)
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as BPAP, is a synthetic compound that has been found to have potential therapeutic applications in the field of neuroscience. BPAP is a unique compound due to its ability to selectively stimulate dopamine D2 receptor-mediated neurotransmission, without affecting other dopamine receptor subtypes. This makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Mécanisme D'action
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione's mechanism of action is unique in that it selectively stimulates dopamine D2 receptor-mediated neurotransmission. This leads to increased dopamine release and enhanced dopaminergic neurotransmission, which has been shown to improve motor function and reduce symptoms of depression and schizophrenia.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including increased dopamine release, enhanced dopaminergic neurotransmission, and improved motor function. 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been shown to have antidepressant-like effects and antipsychotic effects in animal models of depression and schizophrenia, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its ability to selectively stimulate dopamine D2 receptor-mediated neurotransmission, without affecting other dopamine receptor subtypes. This allows for more precise and targeted research on the role of dopamine in various neurological disorders. However, one limitation of using 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its relatively low potency, which may require higher doses and longer treatment periods to achieve significant effects.
Orientations Futures
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, including its potential use as a therapeutic agent for Parkinson's disease, depression, and schizophrenia. Further studies are needed to determine the optimal dosing and treatment regimens for 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, as well as its long-term safety and efficacy. Additionally, research on the mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione may lead to the development of new drugs that selectively target dopamine D2 receptor-mediated neurotransmission.
Méthodes De Synthèse
The synthesis of 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 2,5-diketopiperazine with piperidine and benzyl bromide, followed by the reaction of the resulting compound with 2-phenylethylamine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have shown that 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione can enhance dopamine release and improve motor function in animal models of Parkinson's disease. 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been found to have antidepressant-like effects in animal models of depression, as well as antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23-18-22(24(28)26(23)16-13-19-7-3-1-4-8-19)25-14-11-21(12-15-25)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBGGYFMIDYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.